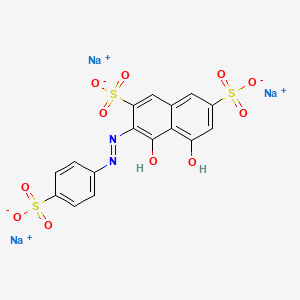
4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine is a heterocyclic compound that belongs to the pyrrolo(2,3-d)pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrole ring, and substituted with benzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo(2,3-d)pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolo(2,3-d)pyrimidine core. This can be achieved through the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the benzyl and methyl groups. This can be done using benzyl halides and methylating agents in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl halides, methylating agents, sodium hydride, potassium carbonate, and dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
Scientific Research Applications
4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes, resulting in antiproliferative effects.
Comparison with Similar Compounds
4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine can be compared with other similar compounds, such as:
Pyrrolo(2,3-d)pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrido(2,3-d)pyrimidine Derivatives: These compounds have a similar fused ring system but with a nitrogen atom in the pyridine ring, which can result in different chemical and biological properties.
Properties
IUPAC Name |
N,7-dibenzyl-6-methylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-16-12-19-20(22-13-17-8-4-2-5-9-17)23-15-24-21(19)25(16)14-18-10-6-3-7-11-18/h2-12,15H,13-14H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFFENXONLDPJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1CC3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180678 |
Source


|
| Record name | 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26035-98-3 |
Source


|
| Record name | 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026035983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzylamino-6-methyl-7-benzylpyrrolo(2,3-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL](/img/structure/B1212802.png)
![7-(4-Ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B1212803.png)
![ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE](/img/structure/B1212804.png)
![2-amino-6-[3-(1-imidazolyl)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1212805.png)

![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)

![2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID](/img/structure/B1212818.png)
![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)




